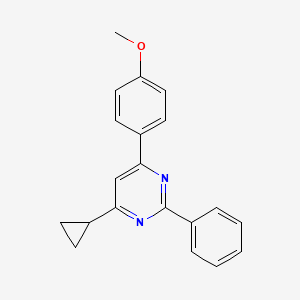
2-Phenyl-4-(4-methoxyphenyl)-6-cyclohexylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-4-(4-methoxyphenyl)-6-cyclohexylpyrimidine, also known as “4-MPCP”, is a synthetic compound that has been used in a number of scientific research applications. It is a derivative of the pyrimidine ring system, which is a five-membered heterocyclic compound containing two nitrogen atoms. 4-MPCP has been studied for its potential applications in a variety of fields such as pharmacology, chemistry, and biochemistry.
科学的研究の応用
4-MPCP has been studied for its potential applications in a variety of fields, such as pharmacology, chemistry, and biochemistry. In pharmacology, 4-MPCP has been studied for its potential to act as an agonist of the serotonin 5-HT2A receptor. It has also been studied for its potential to act as an agonist of the histamine H1 receptor. In addition, 4-MPCP has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase.
In chemistry, 4-MPCP has been studied for its potential to act as a catalyst in the synthesis of various organic compounds. In biochemistry, 4-MPCP has been studied for its potential to act as an anti-inflammatory agent.
作用機序
The exact mechanism of action of 4-MPCP is not yet fully understood. However, it is believed to act by binding to the serotonin 5-HT2A receptor, the histamine H1 receptor, and the enzyme acetylcholinesterase. Binding to these receptors and enzymes results in a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
4-MPCP has been studied for its potential to produce a variety of biochemical and physiological effects. In particular, it has been studied for its potential to act as an agonist of the serotonin 5-HT2A receptor, the histamine H1 receptor, and the enzyme acetylcholinesterase. Binding to these receptors and enzymes results in a variety of biochemical and physiological effects, including increased serotonin levels, increased histamine levels, and increased acetylcholine levels.
実験室実験の利点と制限
The use of 4-MPCP in laboratory experiments has several advantages. First, it is relatively easy to synthesize, making it readily available for use in experiments. Second, it is relatively stable and can be stored for long periods of time without significant degradation. Third, it has a relatively low toxicity, making it safe to use in experiments.
However, there are also some limitations to the use of 4-MPCP in laboratory experiments. First, it is not very soluble in water, making it difficult to use in aqueous solutions. Second, it is not very stable in the presence of light, making it difficult to use in experiments that require exposure to light. Finally, it is not very soluble in organic solvents, making it difficult to use in organic solvent-based experiments.
将来の方向性
In the future, 4-MPCP could be used to develop new drugs and therapies. For example, it could be used to develop new drugs that target the serotonin 5-HT2A receptor, the histamine H1 receptor, and the enzyme acetylcholinesterase. In addition, it could be used to develop new therapies for a variety of conditions, such as depression, anxiety, and Alzheimer’s disease. Finally, it could be used to develop new catalysts for the synthesis of organic compounds.
合成法
4-MPCP can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 4-methoxyphenyl acetic acid with cyclohexanone in the presence of an acid catalyst. This reaction yields 4-MPCP as the primary product, with the byproducts of water and acetic acid. The reaction is relatively straightforward and can be completed in a short amount of time.
特性
IUPAC Name |
4-cyclohexyl-6-(4-methoxyphenyl)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-26-20-14-12-18(13-15-20)22-16-21(17-8-4-2-5-9-17)24-23(25-22)19-10-6-3-7-11-19/h3,6-7,10-17H,2,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGODANIVMGFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole](/img/structure/B6303335.png)











